molecular formula C17H16N2O2S2 B2401129 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396715-17-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2401129
CAS RN: 1396715-17-5
M. Wt: 344.45
InChI Key: IXBWKTBADRNGOH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as CPTH6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. CPTH6 is a small molecule inhibitor of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression.

Scientific Research Applications

  • Synthesis and Reactivity :

    • N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide demonstrates potential as a building block in heterocyclic synthesis. Its reactivity with various nitrogen nucleophiles can yield derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
  • Cancer Research and Antitumor Activity :

    • Recent studies indicate its derivatives show significant cytotoxicity against various cancer cell lines. This highlights its potential application in cancer research and as a precursor in the synthesis of novel anticancer agents (Nam et al., 2010).
  • Photovoltaic Applications :

    • Derivatives of this compound have been used in the design of novel coumarin sensitizers for dye-sensitized solar cells. These studies explore its utility in enhancing light-harvesting capabilities and improving photovoltaic performance (Han et al., 2015).
  • Antimicrobial Research :

    • Some derivatives of this compound have demonstrated antimicrobial activity. This suggests its potential application in the development of new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWKTBADRNGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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